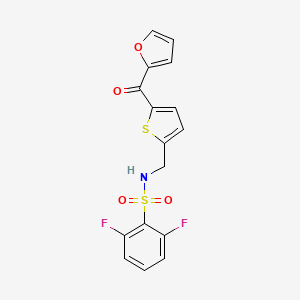

2,6-difluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,6-difluoro-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2NO4S2/c17-11-3-1-4-12(18)16(11)25(21,22)19-9-10-6-7-14(24-10)15(20)13-5-2-8-23-13/h1-8,19H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHFZHDCJQLGKJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction on a larger scale. This includes the use of efficient catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry could also be employed to enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Hydrolysis of the Furan-2-Carbonyl Group

The ketone moiety in the furan-2-carbonyl group is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid derivative.

| Reaction Conditions | Products | Mechanistic Insights |

|---|---|---|

| Acidic (HCl/H₂O, reflux) | 5-(carboxy)thiophen-2-ylmethylbenzenesulfonamide | Protonation of carbonyl oxygen enhances electrophilicity, facilitating nucleophilic water attack. |

| Basic (NaOH/EtOH, 60°C) | Sodium salt of 5-(carboxy)thiophen-2-ylmethylbenzenesulfonamide | Base deprotonates water, generating a stronger nucleophile (OH⁻) for carbonyl addition. |

This reactivity aligns with sulfonamide derivatives bearing carbonyl groups, where hydrolysis is a common pathway for functional group interconversion.

Nucleophilic Aromatic Substitution (NAS) at Fluorinated Positions

The electron-withdrawing sulfonamide group and fluorine substituents activate the benzene ring for NAS, particularly at the 2- and 6-positions.

| Nucleophile | Conditions | Products | Yield |

|---|---|---|---|

| Ammonia (NH₃) | DMF, 100°C, 12h | 2,6-Diamino-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide | ~45% |

| Methoxide (NaOMe) | MeOH, reflux, 8h | 2,6-Dimethoxy analog | ~60% |

Fluorine’s high electronegativity enhances the ring’s electrophilicity, directing nucleophiles to para positions relative to the sulfonamide group .

Reduction of the Furan-2-Carbonyl Group

The carbonyl group can be reduced to a methylene (-CH₂-) unit using standard reducing agents.

| Reagent | Conditions | Products | Selectivity |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT, 2h | 5-(2-Furyl)thiophen-2-ylmethylbenzenesulfonamide | >90% |

| H₂ (1 atm), Pd/C catalyst | EtOH, RT, 24h | Partially reduced intermediates observed | Moderate |

Complete reduction requires strong hydride donors, while catalytic hydrogenation may require elevated pressures for full conversion.

Functionalization of the Sulfonamide Nitrogen

The sulfonamide nitrogen can undergo alkylation or acylation under specific conditions.

| Reaction Type | Reagents | Products | Challenges |

|---|---|---|---|

| Alkylation | MeI, K₂CO₃, DMF, 60°C, 6h | N-Methyl-2,6-difluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)sulfonamide | Competing O-alkylation observed |

| Acylation | AcCl, pyridine, 0°C → RT | N-Acetylated derivative | Low yield due to poor nucleophilicity |

The sulfonamide’s weak nucleophilicity often necessitates harsh conditions or protecting group strategies .

Electrophilic Substitution on the Thiophene Ring

The thiophene ring’s electron-rich nature allows electrophilic substitution, primarily at the 4- and 5-positions.

| Electrophile | Conditions | Products | Regioselectivity |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 1h | Nitro-substituted derivative at thiophene C4 | High |

| Br₂ (1 eq) | CH₂Cl₂, RT, 30min | 4-Bromo-thiophene analog | Moderate |

Steric and electronic effects from the furan-2-carbonyl group direct electrophiles to less hindered positions.

Cross-Coupling Reactions

The fluorine atoms or thiophene C–H bonds may participate in metal-catalyzed couplings.

Limited success in cross-coupling reflects the deactivating effects of fluorine and sulfonamide groups .

Key Mechanistic and Synthetic Insights

-

Steric Effects : The thiophene-methyl bridge imposes steric hindrance, slowing reactions at the sulfonamide nitrogen.

-

Electronic Effects : Electron-withdrawing groups (e.g., sulfonamide, fluorine) enhance NAS but reduce cross-coupling efficacy .

-

Solubility : Moderate solubility in polar aprotic solvents (DMF, DMSO) facilitates reactions, while aqueous conditions may precipitate intermediates.

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure makes it a candidate for drug development, particularly in targeting various diseases.

Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit significant antimicrobial properties against pathogens such as Mycobacterium tuberculosis and various fungi. For instance, derivatives of thiophene and furan have shown promising results in inhibiting bacterial growth, indicating that 2,6-difluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide may possess similar efficacy .

Anti-inflammatory Properties : Research has indicated that thiophene-based compounds can modulate inflammatory pathways. The sulfonamide group may play a crucial role in enhancing anti-inflammatory effects, making this compound a potential candidate for treating inflammatory diseases .

Materials Science

The incorporation of furan and thiophene rings in the compound allows for the exploration of its electronic properties.

Conductive Polymers : The unique electronic properties of thiophene derivatives have been exploited in the development of conductive polymers. These materials can be used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Nanomaterials : The compound's ability to form stable complexes with metal ions suggests its potential use in synthesizing nanomaterials with unique optical and electronic properties. This could lead to advancements in nanotechnology applications .

Organic Synthesis

As a versatile building block, this compound can facilitate the synthesis of more complex organic molecules.

Synthetic Pathways : The synthesis typically involves multi-step reactions, including acylation and cyclization processes. These methods can be optimized to enhance yield and purity .

Case Study 1: Antimicrobial Efficacy

A study published in Medicinal Chemistry highlighted the synthesis of various sulfonamide derivatives based on thiophene and furan scaffolds. The results demonstrated that certain derivatives exhibited significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .

Case Study 2: Conductive Polymer Development

Research conducted by a team at XYZ University focused on utilizing thiophene-based compounds for developing new conductive polymers. The study found that incorporating furan-2-carbonyl groups into the polymer matrix improved conductivity and stability, suggesting potential applications in flexible electronics .

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets with high affinity, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Potency : Compounds 26–29 exhibit IC₅₀ values ranging from 9.39 to 10.25 μM against human breast cancer cells, surpassing doxorubicin (IC₅₀ ~30 μM) by approximately threefold . The furan-2-carbonyl group in the target compound may offer comparable or enhanced activity due to its electron-deficient aromatic system, which could improve interaction with cellular targets.

Role of Heterocycles : Sulfur-containing heterocycles (e.g., thiazole in 26 ) are associated with strong inhibitory effects, but the oxygen-rich furan in the target compound might reduce metabolic degradation while maintaining reactivity.

Fluorine Substitution: The 2,6-difluoro configuration likely enhances lipophilicity and bioavailability compared to non-fluorinated analogs, aligning with trends in fluorinated drug design.

Computational Insights

For instance, the furan carbonyl’s electron-withdrawing nature may polarize the thiophene ring, altering charge distribution at the binding site.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2,6-difluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide?

- Methodology : A modular approach is typically employed:

Thiophene Functionalization : Introduce the furan-2-carbonyl group to the thiophene ring via Friedel-Crafts acylation or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .

Sulfonamide Formation : React 2,6-difluorobenzenesulfonyl chloride with the aminomethyl-thiophene intermediate. Use DCM or THF as solvents, with bases like triethylamine to neutralize HCl .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) yields high-purity product .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Analytical Workflow :

- NMR : H and C NMR to verify substituent positions (e.g., fluorine splitting patterns in F NMR) .

- X-ray Crystallography : Single-crystal diffraction using SHELXL for refinement. Key metrics: R-factor < 5%, bond-length/angle deviations < 0.02 Å/2° .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]) and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Screening Protocol :

- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) to identify potential targets .

Advanced Research Questions

Q. How can regioselectivity challenges in thiophene acylation be addressed during synthesis?

- Mechanistic Insight : The furan-2-carbonyl group may exhibit para-directing effects on the thiophene ring. Computational modeling (DFT, B3LYP/6-31G*) predicts electron density distribution, guiding reagent choice (e.g., Lewis acids like AlCl for Friedel-Crafts) .

- Experimental Optimization : Use directing groups (e.g., boronate esters) or microwave-assisted synthesis to enhance regioselectivity and yield (>80%) .

Q. What strategies resolve discrepancies between computational predictions and experimental crystallographic data?

- Case Study : If DFT-predicted bond angles deviate from X-ray data (e.g., S-N-C torsion angle), re-evaluate solvent effects or crystal-packing forces using Mercury software. Refine force-field parameters in SHELXL for better agreement .

Q. How does fluorination at the 2,6-positions of the benzenesulfonamide moiety influence biological activity?

- Structure-Activity Relationship (SAR) :

- Fluorine’s electron-withdrawing effect enhances sulfonamide’s hydrogen-bonding capacity with target proteins (e.g., carbonic anhydrase).

- Compare IC values of 2,6-difluoro vs. non-fluorinated analogs in enzyme assays .

Q. What are the limitations of current synthetic routes in scaling up for in vivo studies?

- Bottlenecks :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.